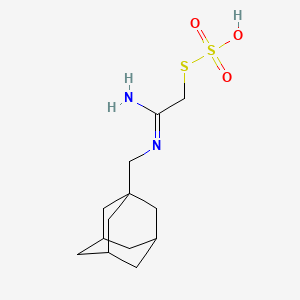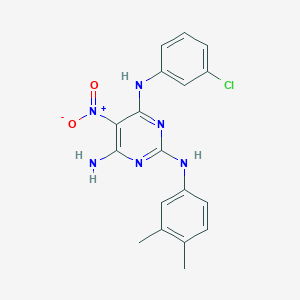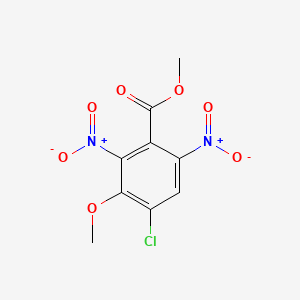
Methanethiol, (N-1-adamantylmethyl)amidino-, hydrogen sulfate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[N-(adamantan-1-ylmethyl)carbamimidoyl]methyl}sulfanylsulfonic acid is a complex organic compound featuring an adamantane moiety, a carbamimidoyl group, and a sulfanylsulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[N-(adamantan-1-ylmethyl)carbamimidoyl]methyl}sulfanylsulfonic acid typically involves multiple steps, starting with the functionalization of adamantane. One common approach is the radical functionalization of adamantane derivatives, which can be achieved through carbocation or radical intermediates . The synthesis may involve the use of various reagents such as alkenes, alkynes, arenes, and carbonyl groups to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of homogeneous or heterogeneous catalysts to facilitate the selective functionalization of the adamantane core .
Chemical Reactions Analysis
Types of Reactions
{[N-(adamantan-1-ylmethyl)carbamimidoyl]methyl}sulfanylsulfonic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include water radical cations for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions may vary, but they often involve ambient temperatures and pressures to ensure efficient transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quaternary ammonium cations, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
{[N-(adamantan-1-ylmethyl)carbamimidoyl]methyl}sulfanylsulfonic acid has several scientific research applications, including:
Biology: It may be used in the study of biological processes and as a tool for investigating molecular interactions.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of {[N-(adamantan-1-ylmethyl)carbamimidoyl]methyl}sulfanylsulfonic acid involves its interaction with specific molecular targets and pathways. The adamantane moiety provides structural stability, while the carbamimidoyl and sulfanylsulfonic acid groups enable the compound to participate in various chemical reactions. These interactions can modulate biological processes and facilitate the formation of desired products in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives and carbamimidoyl-containing molecules. Examples include:
Adamantane derivatives: Compounds with similar structural features, such as adamantane-based drug delivery systems.
Carbamimidoyl-containing molecules: Compounds with carbamimidoyl groups that exhibit similar reactivity and applications.
Uniqueness
{[N-(adamantan-1-ylmethyl)carbamimidoyl]methyl}sulfanylsulfonic acid is unique due to its combination of an adamantane core with carbamimidoyl and sulfanylsulfonic acid groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
40283-72-5 |
|---|---|
Molecular Formula |
C13H22N2O3S2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]adamantane |
InChI |
InChI=1S/C13H22N2O3S2/c14-12(7-19-20(16,17)18)15-8-13-4-9-1-10(5-13)3-11(2-9)6-13/h9-11H,1-8H2,(H2,14,15)(H,16,17,18) |
InChI Key |
PBIXEKKBTRACPD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CN=C(CSS(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-Bromo-4-[2-(cyclohexylamino)-2-oxoethoxy]-5-ethoxyphenyl]prop-2-enoic acid](/img/structure/B12466658.png)
![N-[[2-(difluoromethoxy)-3-methoxyphenyl]methylidene]hydroxylamine](/img/structure/B12466662.png)

![5-{[(5-chloro-2-nitrophenyl)carbonyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B12466672.png)
![2-(4-Methylphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466675.png)

![3-[5-(4-Nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid](/img/structure/B12466689.png)
![N-(4-{5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide](/img/structure/B12466694.png)

![4-Tert-butylphenyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B12466708.png)
![N-{4-[(4-chlorobenzyl)amino]phenyl}acetamide](/img/structure/B12466716.png)
![2-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12466724.png)
![N-{[N'-(Propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide](/img/structure/B12466734.png)
![4-nitrobenzyl N-[(benzyloxy)carbonyl]alanylglutaminate](/img/structure/B12466740.png)
